

Spectral Data Analysis of 1-Cyclohexenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclohexenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-cyclohexenylacetonitrile** (CAS No. 6975-71-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

1-Cyclohexenylacetonitrile is a nitrile derivative with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol .^[1] Its structure consists of a cyclohexene ring double-bonded to a carbon which is attached to a cyanomethyl group.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for **1-cyclohexenylacetonitrile**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

The ^1H NMR spectrum of **1-cyclohexenylacetonitrile** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	Vinylic proton (=CH-)
~3.1	s	2H	Methylene protons (-CH ₂ CN)
~2.1	m	4H	Allylic protons (-CH ₂ -C=)
~1.6	m	4H	Aliphatic protons (-CH ₂ -CH ₂ -)

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

The ^{13}C NMR spectrum reveals the different carbon environments within the **1-cyclohexenylacetonitrile** molecule.

Chemical Shift (δ) ppm	Assignment
~133	Quaternary vinylic carbon (-C=)
~125	Vinylic carbon (=CH-)
~118	Nitrile carbon (-C≡N)
~30	Methylene carbon (-CH ₂ CN)
~28	Allylic carbon (-CH ₂ -C=)
~25	Allylic carbon (-CH ₂ -C=)
~23	Aliphatic carbon (-CH ₂ -)
~22	Aliphatic carbon (-CH ₂ -)

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **1-cyclohexenylacetonitrile** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~2245	Strong	C≡N (Nitrile)
~1650	Medium	C=C (Alkene)
~3030	Medium	=C-H (Vinylic C-H stretch)
2930-2850	Strong	C-H (Aliphatic C-H stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **1-cyclohexenylacetonitrile**, electron ionization (EI) is a common method.

m/z	Relative Intensity (%)	Assignment
121	~40	[M] ⁺ (Molecular Ion)
94	~100	[M - HCN] ⁺
81	~80	[C ₆ H ₉] ⁺
79	~60	[C ₆ H ₇] ⁺
67	~50	[C ₅ H ₇] ⁺
53	~40	[C ₄ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

Sample Preparation:

- Approximately 10-20 mg of **1-cyclohexenylacetonitrile** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Number of Scans (NS): 16.
- Relaxation Delay (D1): 1.0 s.
- Acquisition Time (AQ): ~4 s.
- Spectral Width (SW): 0-12 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

- Relaxation Delay (D1): 2.0 s.
- Acquisition Time (AQ): ~1.5 s.
- Spectral Width (SW): 0-200 ppm.

Data Processing:

- The Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- The spectra are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.[\[2\]](#)

Data Acquisition:

- Place a small drop of neat **1-cyclohexenylacetonitrile** liquid directly onto the ATR crystal.[\[2\]](#)
- Record the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

- The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- Perform baseline correction if necessary.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

- Prepare a dilute solution of **1-cyclohexenylacetonitrile** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

- Injection Volume: 1 μ L.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
- Transfer Line Temperature: 280 °C.

MS (EI) Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Mass Range: m/z 40-300.
- Scan Rate: ~1 scan/second.

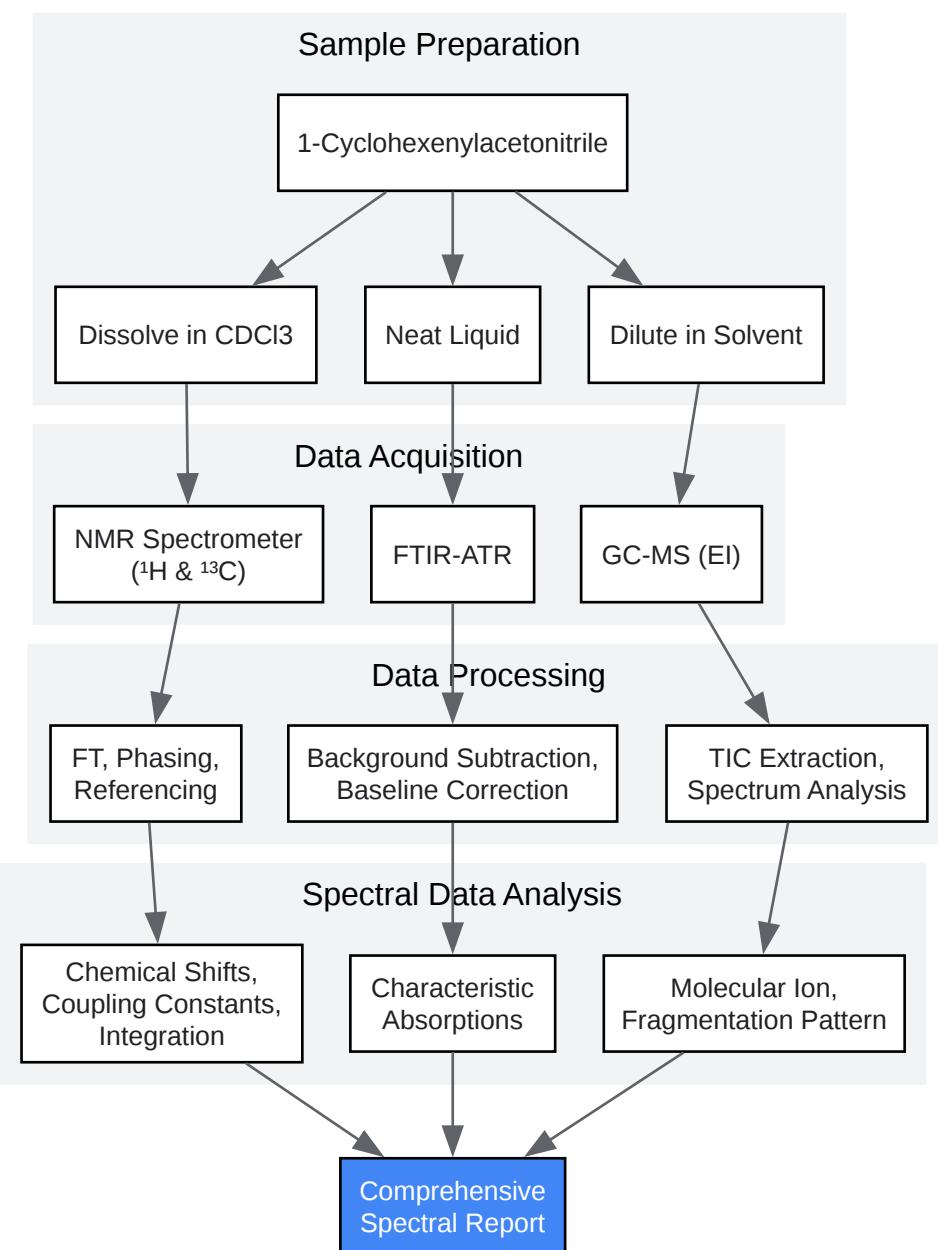
Data Processing:

- The total ion chromatogram (TIC) is obtained from the GC separation.

- The mass spectrum corresponding to the chromatographic peak of **1-cyclohexenylacetonitrile** is extracted.
- The mass spectrum is analyzed for the molecular ion and characteristic fragment ions.

Workflow Visualization

The logical workflow for the complete spectral analysis of **1-cyclohexenylacetonitrile** is depicted in the following diagram.



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References

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